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molecular formula C14H19ClO3 B8471348 Methyl 3-(4-chloro-3-ethylphenoxy)-2,2-dimethylpropanoate

Methyl 3-(4-chloro-3-ethylphenoxy)-2,2-dimethylpropanoate

Cat. No. B8471348
M. Wt: 270.75 g/mol
InChI Key: IFYKIQHSONHFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302996B2

Procedure details

By using 4-chloro-3-ethylphenol (2000 mg) and methyl hydroxypivalate (2025 mg), the procedure was carried out in the same manner as in Example 1-1) to obtain methyl 3-(4-chloro-3-ethylphenoxy)-2,2-dimethylpropanoate (2951 mg).
Quantity
2000 mg
Type
reactant
Reaction Step One
Quantity
2025 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[CH2:9][CH3:10].O[CH2:12][C:13]([CH3:19])([CH3:18])[C:14]([O:16][CH3:17])=[O:15]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:12][C:13]([CH3:19])([CH3:18])[C:14]([O:16][CH3:17])=[O:15])=[CH:4][C:3]=1[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
2000 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)O)CC
Step Two
Name
Quantity
2025 mg
Type
reactant
Smiles
OCC(C(=O)OC)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(OCC(C(=O)OC)(C)C)C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2951 mg
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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